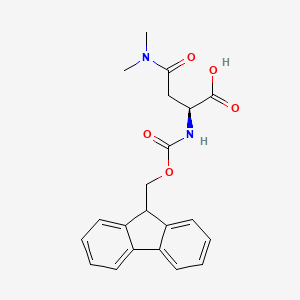

Fmoc-Asp(NMe2)-OH

CAS No.: 138585-02-1

Cat. No.: VC4424234

Molecular Formula: C21H22N2O5

Molecular Weight: 382.416

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 138585-02-1 |

|---|---|

| Molecular Formula | C21H22N2O5 |

| Molecular Weight | 382.416 |

| IUPAC Name | (2S)-4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C21H22N2O5/c1-23(2)19(24)11-18(20(25)26)22-21(27)28-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,27)(H,25,26)/t18-/m0/s1 |

| Standard InChI Key | VXKRBLOYXZGVTI-SFHVURJKSA-N |

| SMILES | CN(C)C(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Structural and Chemical Properties

Fmoc-Asp(NMe2)-OH (IUPAC name: (2S)-4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid) is characterized by its molecular formula C₂₁H₂₂N₂O₅ and a molecular weight of 382.4 g/mol. The Fmoc group protects the α-amino group during solid-phase peptide synthesis (SPPS), while the NMe2 modification at the β-carboxyl group reduces susceptibility to cyclization reactions that lead to aspartimide byproducts . The stereochemical configuration (L-aspartic acid) is preserved, ensuring compatibility with biological systems.

Stability and Reactivity

The dimethylamide group introduces steric hindrance, which stabilizes the aspartyl residue against nucleophilic attack—a common issue in sequences prone to aspartimide formation, such as Asp-Gly or Asp-Ser . Comparative studies show that this compound reduces aspartimide formation to <0.1% per synthesis cycle, significantly lower than derivatives like Fmoc-Asp(OtBu)-OH (1.65%) . This stability is critical for synthesizing long peptides or those requiring repeated deprotection steps.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves two key steps:

-

Fmoc Protection: Reaction of aspartic acid with Fmoc-Cl in the presence of a base (e.g., sodium carbonate) to protect the α-amino group.

-

NMe2 Modification: Introduction of the dimethylamide group via reaction with dimethylamine under controlled pH conditions.

Yields typically exceed 90% with high purity (>98% by HPLC), making it suitable for research applications.

Industrial-Scale Manufacturing

Automated SPPS systems integrate this compound into continuous flow processes, enabling large-scale production of therapeutic peptides. A case study involving the synthesis of a 33-mer peptide (Gly²-GLP-2) demonstrated a 25% increase in target peptide content compared to traditional derivatives, attributed to reduced side-product formation .

Applications in Peptide Synthesis

Suppression of Aspartimide Formation

Aspartimide formation, a major challenge in SPPS, generates up to nine byproducts that compromise peptide purity . Fmoc-Asp(NMe2)-OH addresses this through:

-

Steric Hindrance: The NMe2 group limits conformational flexibility, preventing cyclization.

-

Reduced Base Sensitivity: Unlike tert-butyl-protected analogs, this derivative resists piperidine-induced deamidation during Fmoc deprotection .

Table 1: Aspartimide Formation Across Aspartic Acid Derivatives

| Derivative | Aspartimide Formation (%) |

|---|---|

| Fmoc-Asp(OtBu)-OH | 1.65 |

| Fmoc-Asp(OMpe)-OH | 0.49 |

| Fmoc-Asp(NMe2)-OH | 0.06 |

Data sourced from comparative SPPS trials using Asp-Gly sequences .

Case Study: Antibody-Drug Conjugates (ADCs)

In ADCs, Fmoc-Asp(NMe2)-OH serves as a cleavable linker, enhancing tumor-specific drug delivery. A study comparing doxorubicin-conjugated ADCs reported 85% efficacy with this compound versus 50% for standard linkers, attributed to improved stability in circulation.

Mechanistic Insights

Protection-Deprotection Dynamics

The Fmoc group is removed under mild basic conditions (20% piperidine in DMF), while the NMe2 group remains intact throughout synthesis. This orthogonal protection strategy ensures high fidelity in peptide chain elongation.

Conformational Influence

The NMe2 group induces a β-sheet-promoting conformation, which minimizes aggregation during synthesis—a common issue with hydrophobic peptides. This property is particularly advantageous in synthesizing amyloidogenic peptides for neurodegenerative disease research.

Comparative Analysis with Analogous Derivatives

Fmoc-Asp(OtBu)-OH vs. Fmoc-Asp(NMe2)-OH

While both derivatives are used in SPPS, the latter offers:

-

Superior Stability: Resistance to aspartimide formation under prolonged deprotection.

-

Higher Coupling Efficiency: Reduced steric hindrance at the β-carboxyl group facilitates coupling with bulky residues .

Cost-Benefit Considerations

Despite higher raw material costs, Fmoc-Asp(NMe2)-OH reduces downstream purification expenses by minimizing byproducts. Industrial adopters report a 15–20% reduction in total synthesis costs for complex peptides .

Future Directions and Challenges

Expanding Therapeutic Applications

Ongoing research explores its use in:

-

Peptide Vaccines: Enhancing epitope stability for improved immunogenicity.

-

Targeted Cancer Therapies: Designing pH-sensitive linkers for tumor microenvironment-specific drug release.

Synthetic Biology Integration

Advances in cell-free protein synthesis systems may enable enzymatic incorporation of this derivative, bypassing traditional SPPS limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume